![molecular formula C15H19NO4S B027287 N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester CAS No. 81110-05-6](/img/structure/B27287.png)
N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester
Overview
Description
N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester (CAS: 81110-05-6) is a synthetic compound characterized by its acetylthio-methyl and phenylpropyl substituents. Its molecular formula is C₁₅H₁₉NO₄S, with a molecular weight of 309.38 g/mol . Structurally, it features a glycine methyl ester backbone modified with a 2-(acetylthio)methyl-1-oxo-3-phenylpropyl group. The compound is a derivative of thiorphan, a known enkephalinase inhibitor, but differs in esterification (methyl ester vs. thiorphan’s free carboxylic acid) . It is stored at +4°C and is utilized in pharmaceutical research, particularly in studies related to enzyme inhibition and prodrug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Acylation Reaction: The initial step involves the acylation of a phenylpropylamine derivative with an acetylthio compound under controlled conditions to form an intermediate.
Coupling Reaction: The intermediate is then coupled with glycine methyl ester using coupling agents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester undergoes various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones under specific conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetylthio group, yielding a simpler derivative.
Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: Dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Therapeutic Applications
1. Antidiarrheal Agent
Racecadotril is primarily recognized for its use as an antidiarrheal medication. It acts as a prodrug that is converted into thiorphan, an enkephalinase inhibitor. This mechanism reduces intestinal motility and secretion, making it effective in treating acute diarrhea, especially in children. Clinical studies have demonstrated its efficacy in reducing stool frequency and improving overall hydration status in patients with diarrhea .
2. Gastrointestinal Research
The compound has been utilized in various gastrointestinal studies to understand its effects on gut motility and secretion. Research indicates that racecadotril can modulate the gut-brain axis, influencing both central and peripheral mechanisms of gut function. This has implications for developing treatments for chronic gastrointestinal disorders .
1. Clinical Trials
Several clinical trials have assessed the effectiveness of racecadotril in managing acute diarrhea. A meta-analysis of these trials indicated that racecadotril significantly reduced the duration of diarrhea compared to placebo, with a favorable safety profile .
2. Comparative Studies
Research comparing racecadotril with other antidiarrheal agents (like loperamide) showed that while both are effective, racecadotril has a distinct mechanism that may offer advantages in certain patient populations, particularly those at risk for complications from dehydration .
Mechanism of Action
The mechanism of action of N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylthio group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
The compound belongs to a family of thiorphan derivatives and enkephalinase inhibitors . Below is a systematic comparison with structurally or functionally related compounds:
Racecadotril (Acetorphan)
- Structure: Racecadotril (CAS: 81110-73-8) is the phenylmethyl ester analog of the target compound, with the molecular formula C₂₁H₂₃NO₄S and a higher molecular weight (385.48 g/mol) .
- Activity : Unlike the methyl ester, racecadotril is a clinically approved antisecretory agent and enkephalinase inhibitor used to treat acute diarrhea. The phenylmethyl ester enhances lipophilicity, improving oral bioavailability and prolonging metabolic stability compared to the methyl ester .
- Key Difference : The ester group (phenylmethyl vs. methyl) significantly impacts pharmacokinetics. Racecadotril’s bulkier ester slows hydrolysis, extending its half-life .
Thiorphan (CAS: 76721-89-6)
- Structure: Thiorphan lacks esterification, featuring a free carboxylic acid group. Its molecular formula is C₁₂H₁₅NO₃S (MW: 253.32 g/mol) .
- Activity : As a direct enkephalinase inhibitor, thiorphan exhibits potent activity but suffers from poor oral bioavailability due to its polar carboxylic acid group. The methyl ester derivative (target compound) acts as a prodrug , masking the carboxylate to enhance membrane permeability .
N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester (CAS: 1076198-75-8)
- Structure : This analog substitutes the methyl ester with a tert-butyl ester and modifies the acetylthio-methyl side chain. Its molecular weight is 275.36 g/mol .
- However, its lower molecular weight suggests reduced lipophilicity, which may limit tissue penetration .
Thiorphan Methoxyacetophenone Derivative (CAS: 1346603-29-9)
- Structure: This derivative incorporates a methoxyacetophenone group and a dicyclohexylamine salt, resulting in a larger molecular formula (C₂₃H₂₇NO₅S) and weight (437.53 g/mol) .
- Application : The added aromatic and amine groups enhance binding affinity to specific enzyme pockets, making it useful in targeted inhibitor studies. However, the increased complexity may reduce synthetic yield compared to the simpler methyl ester .
Structural and Functional Data Table
Research Findings and Key Insights
Ester Group Impact :
- Methyl esters (e.g., target compound) are metabolized faster than phenylmethyl esters (racecadotril) but offer simpler synthetic routes .
- Lipophilicity : Racecadotril’s phenylmethyl group increases logP, enhancing blood-brain barrier penetration compared to the methyl ester .
Acetylthio-Methyl Role :
- The acetylthio group is critical for binding enkephalinase’s zinc-containing active site, a feature conserved across thiorphan derivatives .
Prodrug Potential: Methyl and phenylmethyl esters serve as prodrugs, converting to active thiorphan-like metabolites in vivo. The choice of ester dictates release kinetics .
Stability and Solubility :
- The methyl ester (81110-05-6) is stable at +4°C , while tert-butyl analogs (e.g., CAS 1076198-75-8) require storage in aprotic solvents due to hydrolysis sensitivity .
Biological Activity
N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester, commonly referred to as racecadotril, is a compound of significant interest due to its biological properties, particularly as an antidiarrheal agent. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C15H19NO4S
- Molecular Weight : 309.38 g/mol
- CAS Number : 81110-05-6
- IUPAC Name : Methyl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate
Racecadotril functions primarily as a neutral endopeptidase inhibitor , which plays a critical role in the regulation of enkephalins and other peptides involved in gastrointestinal motility. By inhibiting this enzyme, racecadotril reduces excessive intestinal secretions and enhances the absorption of electrolytes and fluids, thereby alleviating diarrhea symptoms without affecting peristalsis.
Antidiarrheal Effects
Racecadotril has been shown to be effective in treating acute diarrhea. In clinical trials, it demonstrated a significant reduction in stool output compared to placebo treatments. Its efficacy is attributed to its ability to modulate intestinal secretions rather than simply slowing down gut motility.
Cytotoxicity Studies
Research indicates that racecadotril exhibits cytotoxic effects against various cancer cell lines. A study highlighted its potential in inhibiting the growth of human leukemia and solid tumor cell lines, suggesting further investigation into its anticancer properties could be beneficial .
Case Studies and Research Findings
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Clinical Efficacy :
- A randomized controlled trial involving patients with acute diarrhea showed that racecadotril reduced the duration of diarrhea significantly compared to standard treatments .
- In pediatric populations, racecadotril was found to be effective with fewer side effects than traditional antidiarrheal medications.
-
Cytotoxic Activity :
- A study published in Cancer Research demonstrated that racecadotril induced apoptosis in cancer cells through the activation of caspases, leading to cell death .
- Additional research indicated that racecadotril's mechanism may involve modulation of apoptotic pathways, making it a candidate for further development in oncology.
- Antimicrobial Activity :
Table 1: Summary of Biological Activities of Racecadotril
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound (commonly known as Racecadotril) is synthesized via a multi-step route involving benzyl ester protection of glycine, followed by thioacetylation and coupling with phenylpropyl ketone intermediates. A critical step is the resolution of enantiomers using chiral chromatography or enzymatic catalysis to isolate the biologically active (S)-isomer . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) with chiral columns are essential for verifying enantiomeric purity .
Q. How is the molecular structure characterized, and what analytical techniques resolve discrepancies in reported molecular formulas (e.g., C21H23NO4S vs. C2H5NO4S)?
- Methodological Answer : Discrepancies in molecular formulas arise from inconsistent nomenclature (e.g., confusion between ester derivatives and core structures). Use exact mass spectrometry (HRMS) to confirm the molecular formula as C21H23NO4S (exact mass: 385.48 g/mol) . X-ray crystallography or 2D NMR (COSY, HSQC) can resolve ambiguities in substituent positioning, particularly the acetylthio-methyl and benzyl ester groups .
Q. What is the primary pharmacological mechanism of action, and how is enzyme inhibition quantified?
- Methodological Answer : Racecadotril acts as a peripherally acting enkephalinase inhibitor, preventing the degradation of endogenous enkephalins in the gastrointestinal tract. Enzyme inhibition is quantified via fluorometric assays using recombinant human enkephalinase (neprilysin) and synthetic substrates like glutaryl-Ala-Ala-Phe-4-methoxy-2-naphthylamide. IC₅₀ values are typically <1 µM, validated by competitive binding studies .
Advanced Research Questions
Q. How do experimental conditions (e.g., pH, temperature) affect the stability of the acetylthio-methyl group during in vitro assays?
- Methodological Answer : The acetylthio-methyl group is prone to hydrolysis under alkaline conditions (pH >8) or elevated temperatures (>40°C). Stability studies using HPLC-UV and LC-MS show that buffered solutions at pH 6–7 (e.g., phosphate buffer) retain >90% integrity over 24 hours at 25°C. Accelerated degradation studies (40°C, pH 9) coupled with Arrhenius modeling predict shelf-life under varying storage conditions .
Q. What strategies address contradictory data on in vivo vs. in vitro activity, particularly regarding systemic absorption?
- Methodological Answer : Contradictions arise from differences in bioavailability due to esterase-mediated hydrolysis in plasma. Use radiolabeled (³H or ¹⁴C) Racecadotril to track metabolite distribution in rodent models. Compare plasma pharmacokinetics (LC-MS/MS) with in vitro microsomal stability assays to correlate hydrolysis rates with observed efficacy. Confounding factors like gut microbiota metabolism must be controlled via germ-free animal models .
Q. How can synthetic routes be optimized to reduce genotoxic impurities (e.g., alkylating intermediates)?
- Methodological Answer : Critical impurities include residual benzyl halides from esterification steps. Implement Quality by Design (QbD) principles:
- Use design of experiments (DoE) to optimize reaction time, temperature, and solvent polarity.
- Replace benzyl chloride with safer reagents like benzyl trichloroacetimidate.
- Monitor impurities via GC-MS or LC-TOF with thresholds aligned with ICH M7 guidelines .
Q. What computational methods predict metabolite profiles and potential off-target effects?
- Methodological Answer : Use in silico tools like Schrödinger’s MetaSite or ADMET Predictor to model phase I/II metabolism. Key metabolites include the free thiol derivative (active form) and glycine-phenylmethyl ester. Off-target risks (e.g., ACE inhibition) are assessed via molecular docking against homology models of off-target enzymes, validated by SPR (surface plasmon resonance) binding assays .
Q. Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in CAS registry numbers (81110-73-8 vs. 1110-73-8)?
- Resolution : 81110-73-8 is the correct CAS for Racecadotril, while 1110-73-8 refers to an obsolete or misassigned identifier. Cross-reference authoritative databases (e.g., PubChem, EMA Substance Registry) and confirm via structural validation using spectral libraries .
Q. Methodological Best Practices
- Structural Confirmation : Always combine NMR (¹H, ¹³C, DEPT-135) with HRMS for unambiguous assignment.
- Bioactivity Validation : Use orthogonal assays (e.g., ELISA for enkephalin levels) to confirm pharmacological activity .
- Impurity Control : Adopt ICH-compliant thresholds and advanced analytics (e.g., ICP-MS for heavy metals) .
Properties
IUPAC Name |
methyl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-11(17)21-10-13(8-12-6-4-3-5-7-12)15(19)16-9-14(18)20-2/h3-7,13H,8-10H2,1-2H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQJPPJIRYFBFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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